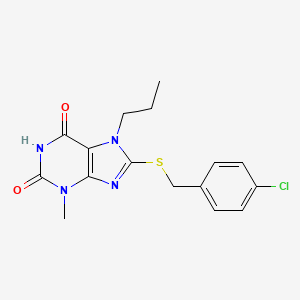![molecular formula C18H14ClF3N4O2S B2914247 N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide CAS No. 303147-90-2](/img/structure/B2914247.png)
N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide is a complex organic compound that contains a variety of functional groups. It is a hydrazinecarboxamide derivative, composed of a pyridinyl group with chloro and trifluoromethyl substitutions and a thienyl group with a benzyloxy substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide involves multi-step organic synthesis processes. Generally, the synthesis starts from basic building blocks such as 3-chloro-5-(trifluoromethyl)-2-pyridine and 3-(benzyloxy)-2-thiophene. Key steps typically include:
Formation of intermediates by functionalizing the thiophene and pyridine moieties.
Coupling reactions to link the functionalized intermediates.
Final hydrazinecarboxamide formation by introducing hydrazine derivatives under controlled conditions like temperature and pH.
Industrial Production Methods
For industrial-scale production, optimizations are made for reaction efficiency and purity. Techniques such as high-performance liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for analysis are employed to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: Transformation of sulfur in the thienyl ring.
Reduction: Reduction of any nitro groups to amines if present.
Substitution: Electrophilic aromatic substitutions especially on the pyridinyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Using peroxides or molecular oxygen with a catalyst.
Reduction: Catalytic hydrogenation with hydrogen gas.
Substitution: Halogenating agents such as NBS (N-bromosuccinimide) for bromination.
Major Products Formed from these Reactions
Major products often include various functionalized derivatives which are crucial intermediates in further synthesis or biological studies.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, useful for studying reaction mechanisms and developing novel compounds.
Biology
In biological studies, it can be used to investigate enzyme interactions, given its unique functional groups which can act as enzyme inhibitors or substrates.
Medicine
The compound shows potential in medicinal chemistry for developing drugs targeting specific molecular pathways due to its multi-functional nature.
Industry
In the industrial domain, this compound is valuable for material science applications, like the development of specialized polymers or coatings.
Mecanismo De Acción
N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide's effects are mediated through interactions with molecular targets such as enzymes or receptors. Its multiple functional groups enable diverse binding interactions, modulating biological pathways, and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(phenoxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide
N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-4-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide
Highlighting Uniqueness
What sets N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide apart is the specific arrangement and type of substituents, especially the benzyloxy and trifluoromethyl groups which significantly influence its reactivity and biological activity.
There you have it! A deep dive into this compound. Intriguing stuff, right?
Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3-phenylmethoxythiophen-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O2S/c19-13-8-12(18(20,21)22)9-23-15(13)25-26-17(27)24-16-14(6-7-29-16)28-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)(H2,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGJOHFLVNEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2914164.png)
![N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2914165.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2914166.png)

![2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide](/img/structure/B2914169.png)
![[(2,5-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2914171.png)

![2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B2914175.png)

![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2914177.png)
![1-(3,4-dimethylphenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914178.png)


![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2914183.png)
